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H-Lys(Abz)-Pro-Pro-pNA - 219138-18-8

H-Lys(Abz)-Pro-Pro-pNA

Catalog Number: EVT-1736486
CAS Number: 219138-18-8
Molecular Formula: C29H37N7O6
Molecular Weight: 579.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tos–Gly–Pro–Lys–pNA

Compound Description: Tos–Gly–Pro–Lys–pNA is a chromogenic substrate used to determine the activity of the Achromobacter lyticus lysyl-specific protease. [] This enzyme catalyzes the liberation of p-nitroaniline (pNA) from the peptide, resulting in a yellow color that can be measured at 405 nm to quantify protease activity. []

Bradykinin

Compound Description: Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) is a peptide involved in various physiological processes, including inflammation and blood pressure regulation. [] It acts as a substrate for aminopeptidase P. []

Relevance: Bradykinin contains the Xaa-Pro bond at its N-terminus, which is the specific cleavage site recognized by aminopeptidase P. [] Similarly, the target compound, H-Lys(Abz)-Pro-Pro-pNA, also features a Pro-Pro sequence at its N-terminus, making it a suitable substrate for aminopeptidase P. []

Substance P

Compound Description: Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) is a neuropeptide involved in pain transmission and inflammation. []

Relevance: Like bradykinin, Substance P acts as a substrate for aminopeptidase P due to the presence of an N-terminal Xaa-Pro bond. [] This structural similarity to H-Lys(Abz)-Pro-Pro-pNA highlights the shared susceptibility of these peptides to aminopeptidase P cleavage. [] Interestingly, the study also observed that LeAPP2, a plant aminopeptidase P, exhibited endoproteolytic activity by cleaving the internal -Phe-Gly bond of substance P. []

Overview

H-Lys(Abz)-Pro-Pro-pNA, also known as H-Lysine(Abz)-Proline-Proline-p-nitroanilide, is a fluorogenic peptide substrate used primarily in biochemical research to study aminopeptidase activity. This compound is recognized for its utility in continuous fluorescent assays, allowing researchers to monitor enzyme kinetics and activity in real-time. The compound's structure includes a lysine residue modified with an anthranilic acid derivative (Abz) and proline residues, making it a valuable tool for studying various peptidases.

Source

H-Lys(Abz)-Pro-Pro-pNA is commercially available from several suppliers, including Bachem Americas Inc., MedChemExpress, and Chem-Impex International. These suppliers provide the compound for research use only, emphasizing its application in laboratory settings rather than clinical use .

Classification

H-Lys(Abz)-Pro-Pro-pNA is classified as a peptide substrate and falls under the category of fluorogenic substrates. It is specifically utilized for studying the activity of aminopeptidases, particularly aminopeptidase P. The compound's ability to fluoresce upon cleavage makes it particularly useful in kinetic studies of enzyme activity.

Synthesis Analysis

The synthesis of H-Lys(Abz)-Pro-Pro-pNA typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process can be summarized as follows:

  1. Initiation: The solid support is functionalized with a linker that allows for the attachment of the first amino acid.
  2. Amino Acid Coupling: Each subsequent amino acid is coupled to the growing chain using coupling reagents that activate the carboxyl group of the incoming amino acid.
  3. Cleavage: After the desired peptide length is achieved, the peptide is cleaved from the solid support, often using trifluoroacetic acid to remove protecting groups.
  4. Purification: The crude product is purified using high-performance liquid chromatography to isolate H-Lys(Abz)-Pro-Pro-pNA from by-products and unreacted materials.

This synthesis method ensures high purity and yield of the target compound, which is critical for accurate biochemical assays.

Molecular Structure Analysis

The molecular structure of H-Lys(Abz)-Pro-Pro-pNA can be represented as follows:

  • Chemical Formula: C₁₁H₁₄N₄O₄
  • Molecular Weight: Approximately 270.25 g/mol

The structure features:

  • A lysine moiety at the N-terminus.
  • An anthranilic acid derivative (Abz) providing fluorescence properties.
  • Two proline residues that contribute to substrate specificity for aminopeptidases.

Data Representation

The molecular structure can be visualized using molecular modeling software to analyze its three-dimensional conformation, which is crucial for understanding its interaction with enzymes.

Chemical Reactions Analysis

H-Lys(Abz)-Pro-Pro-pNA undergoes hydrolysis when cleaved by aminopeptidases. The reaction can be summarized as follows:

H Lys Abz Pro Pro pNAAminopeptidaseH Lys Abz +p nitroaniline\text{H Lys Abz Pro Pro pNA}\xrightarrow{\text{Aminopeptidase}}\text{H Lys Abz }+\text{p nitroaniline}

In this reaction:

  • The cleavage releases p-nitroaniline, which can be quantified by measuring fluorescence intensity.
  • The increase in fluorescence correlates with enzyme activity, allowing for kinetic analysis.
Mechanism of Action

The mechanism of action involves the binding of H-Lys(Abz)-Pro-Pro-pNA to the active site of aminopeptidases. Upon binding, the enzyme catalyzes the hydrolysis of the peptide bond between proline residues, leading to the release of fluorescent products. The process can be described in several steps:

  1. Substrate Binding: The substrate binds to the enzyme's active site.
  2. Catalysis: The enzyme facilitates nucleophilic attack on the carbonyl carbon of the peptide bond.
  3. Product Release: Cleavage occurs, releasing p-nitroaniline and leaving behind a truncated peptide.

This mechanism allows researchers to study enzyme kinetics by measuring changes in fluorescence over time.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and water at specific concentrations.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be protected from light due to its fluorescent nature.
  • pH Sensitivity: Optimal enzymatic activity often occurs within specific pH ranges depending on the target enzyme.

Relevant data indicate that H-Lys(Abz)-Pro-Pro-pNA exhibits high specificity towards certain aminopeptidases, making it an effective substrate for kinetic studies .

Applications

H-Lys(Abz)-Pro-Pro-pNA has several scientific applications:

  • Enzyme Kinetics: Used extensively in studies involving aminopeptidase activity to determine kinetic parameters such as KmK_m and VmaxV_{max}.
  • Biochemical Assays: Serves as a tool in drug discovery and development by screening potential inhibitors of aminopeptidases.
  • Proteomics Research: Aids in understanding protein processing and degradation pathways by monitoring peptidolytic activities in biological samples.
Enzymatic Activity Profiling of H-Lys(Abz)-Pro-Pro-pNA as a Substrate for Aminopeptidase P

Kinetic Characterization of Hydrolysis Mechanisms in Prokaryotic vs. Eukaryotic Systems

H-Lys(Abz)-Pro-Pro-pNA (C₂₉H₃₇N₇O₆; MW: 579.66 g/mol [2] [8]) enables comparative kinetic studies of APP across biological domains. In hyperthermophilic archaea like Thermococcus sp. NA1, APP achieves a catalytic efficiency (kcat/Km) of 29,000 M⁻¹s⁻¹, leveraging Co²⁺ or Mn²⁺ cofactors for hydrolysis at 100°C [4]. By contrast, eukaryotic systems like rat APP exhibit a 40-fold higher efficiency (1,142,000 M⁻¹s⁻¹), attributed to structural adaptations in the substrate-binding cleft that enhance transition-state stabilization [3].

Pseudomonas aeruginosa PepP further demonstrates species-specific mechanistic nuances. Its tetrameric assembly positions a "diverting loop" over the catalytic center, creating a hydrophobic tunnel that confines the P1–P1′ residues (Pro-Pro), thereby limiting substrate flexibility. This structural specialization results in a Km of 137 μM and kcat of 4.3 s⁻¹ for the analogous substrate Abz-PP-Dnp [7] [10]. Conversely, plant APP (e.g., tomato LeAPP2) shows broader metal dependence, with maximal activation by Mn²⁺ (4 mM) and partial inhibition under Zn²⁺ exposure, reflecting evolutionary divergence in active-site chemistry [6].

Table 1: Kinetic Parameters of H-Lys(Abz)-Pro-Pro-pNA Hydrolysis by Select APP Orthologs

SourceKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal Cofactor
Thermococcus sp. NA115.0*0.43*29,000Co²⁺/Mn²⁺
E. coli~15~0.45~30,000Mn²⁺
RatNot reportedNot reported1,142,000Mn²⁺
Tomato LeAPP215.2 ± 2.4~0.014†0.94 ± 0.11 × 10³Mn²⁺

*Values estimated from Met-Pro kinetics in [4]; †Calculated from reported kcat/Km.

Fluorogenic FRET-Based Assay Optimization for Real-Time Enzyme Activity Monitoring

The substrate’s design—Abz (donor; λex 320 nm) and pNA (acceptor; λem 417 nm)—exploits Förster resonance energy transfer (FRET). Hydrolysis disrupts FRET, increasing Abz fluorescence proportionally to enzyme activity [3] [5]. Key assay optimizations include:

  • Buffer and Cofactor Requirements: 50 mM sodium acetate (pH 5.0) with 1.2 mM CoCl₂ maximizes Thermococcus APP activity, whereas neutral pH (7.0–7.5) suits mammalian enzymes [4] [6]. MnCl₂ (1–4 mM) enhances signal intensity in eukaryotic systems by stabilizing the active-site metal cluster [6] [7].
  • Inner-Filter Effect Correction: High pNA concentrations absorb emitted fluorescence, necessitating signal correction. Methods include dilution assays or formula-based adjustments (e.g., Fcorr = Fobs × 10(Aex + Aem)/2) [10].
  • Substrate Conformation Constraints: Proline isomerization (cis vs. trans) affects cleavage rates. Pre-incubation at assay temperatures (e.g., 80°C for thermophiles) ensures >85% of substrates adopt protease-susceptible trans conformations [10].

Table 2: Optimized FRET Assay Parameters for H-Lys(Abz)-Pro-Pro-pNA

ParameterThermococcus APPMammalian APPPlant APP (LeAPP2)
Buffer50 mM NaOAc (pH 5.0)100 mM Tris-HCl (pH 7.5)50 mM Tris (pH 7.5)
Cofactor1.2 mM Co²⁺1 mM Mn²⁺4 mM Mn²⁺
[Substrate]15 μM15–50 μM15.2 μM (Km)
Detectionλex 320 nm, λem 417 nmλex 320 nm, λem 417 nmλex 320 nm, λem 417 nm

Comparative Analysis of Catalytic Efficiency (kcat/Km) Across Orthologous Enzymes

Catalytic efficiency (kcat/Km) quantifies APP’s substrate-processing proficiency, varying significantly across species due to active-site architecture and oligomerization:

  • Prokaryotic Efficiency: Bacterial/archaeal APPs exhibit moderate efficiencies (kcat/Km ~10³–10⁴ M⁻¹s⁻¹). P. aeruginosa PepP shows 2-fold lower efficiency for Abz-PA-Dnp (kcat/Km = 10,000 M⁻¹s⁻¹) versus Abz-PP-Dnp (30,000 M⁻¹s⁻¹), underscoring its P1′ proline specificity [7] [10].
  • Eukaryotic Enhancement: Rat APP’s efficiency (1.14 × 10⁶ M⁻¹s⁻¹) surpasses E. coli APP by 38-fold, attributable to flexible loop regions that reposition catalytic residues (e.g., Glu-184) for transition-state stabilization [3] [9].
  • Plant and Pathogen Adaptations: Tomato LeAPP2 has low efficiency (940 M⁻¹s⁻¹) due to collateral endoproteolytic activity [6]. Plasmodium APP efficiencies remain unquantified but are inferred from Hb-digestion assays using analogous substrates [9].

Table 3: Catalytic Efficiency Rankings of APP Orthologs Using H-Lys(Abz)-Pro-Pro-pNA or Analogues

Organismkcat/Km (M⁻¹s⁻¹)Structural Determinants of Efficiency
Rat1,142,000Dynamic substrate-binding loop
E. coli30,000Conserved pita-bread fold; dinuclear Mn²⁺
Thermococcus sp. NA129,000Thermostable β-sheet core
P. aeruginosa30,000 (Abz-PP-Dnp)Hydrophobic S-loop tunnel
Tomato LeAPP2940Bifunctional endo/exopeptidase activity

Properties

CAS Number

219138-18-8

Product Name

H-Lys(Abz)-Pro-Pro-pNA

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-amino-6-[(2-aminobenzoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide

Molecular Formula

C29H37N7O6

Molecular Weight

579.6 g/mol

InChI

InChI=1S/C29H37N7O6/c30-22-8-2-1-7-21(22)26(37)32-16-4-3-9-23(31)28(39)35-18-6-11-25(35)29(40)34-17-5-10-24(34)27(38)33-19-12-14-20(15-13-19)36(41)42/h1-2,7-8,12-15,23-25H,3-6,9-11,16-18,30-31H2,(H,32,37)(H,33,38)/t23-,24-,25-/m0/s1

InChI Key

PYDKOXBAMHOEAF-SDHOMARFSA-N

SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCCNC(=O)C3=CC=CC=C3N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCCNC(=O)C3=CC=CC=C3N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCNC(=O)C3=CC=CC=C3N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

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